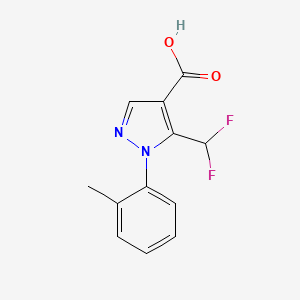

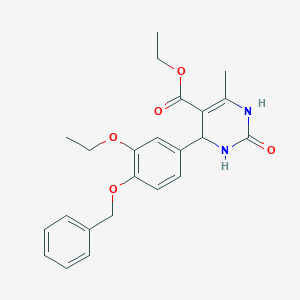

6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide involves multistep reaction sequences starting from 6-methyl nicotinate. These processes often include the formation of 1,3,4-oxadiazoline derivatives bearing a 6-methylpyridine moiety, which are established through various spectral and elemental analyses (Shyma et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in this category can be confirmed through different spectroscopic methods such as IR, ^1H NMR, ^13C NMR, and mass spectral data. In some cases, the three-dimensional structure can be further elucidated through single-crystal X-ray analysis, offering detailed insight into the molecular configuration and spatial arrangement (Shyma et al., 2013).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, often serving as intermediates in the synthesis of other complex molecules. The reaction mechanisms and pathways can significantly differ based on the functional groups attached to the nicotinamide core. Their chemical properties, including reactivity and stability, are influenced by the substitution pattern on the nicotinamide ring and the presence of additional heterocyclic systems (Shyma et al., 2013).

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Studies on nicotinamide derivatives, such as 4-thiazolidinones of nicotinic acid, have demonstrated antimicrobial and antifungal properties. These compounds have been tested against a variety of bacterial and fungal species, showing comparable activity to standard drugs in some cases (Patel & Shaikh, 2010). Similarly, 1,3,4-oxadiazolines bearing a 6-methylpyridine moiety have shown antimicrobial and antioxidant activities, highlighting the potential of such structures in developing new antimicrobial agents (Shyma et al., 2013).

Catalysis and Synthetic Chemistry

Research into the isomerization of propargylisoxazole to pyridine under Fe(II)/Au(I) relay catalysis has paved the way for efficient synthesis methods for methyl nicotinates and halonicotinates, demonstrating the versatility of nicotinamide derivatives in synthetic chemistry (Galenko et al., 2017).

Enzyme Inhibition for Therapeutic Targets

Nicotinamide derivatives have been explored for their inhibitory effects on enzymes such as Nicotinamide N-methyltransferase (NNMT), which plays a role in metabolic and chronic diseases. Small molecule inhibitors of NNMT offer insights into developing treatments for conditions characterized by abnormal NNMT activity (Neelakantan et al., 2017).

Corrosion Inhibition

Nicotinamide derivatives have also been studied for their corrosion inhibition effects on metals in acidic environments, showcasing the potential of these compounds in industrial applications to protect metals from corrosion (Chakravarthy et al., 2014).

Structural Characterization and Biological Activity

Structural modifications in nicotinamide derivatives, such as the synthesis of 2-nicotinamido-1,3,4-thiadiazole, have been investigated for their biological activities, including antimicrobial and anti-inflammatory effects. Structural characterization aids in understanding the biological activity and potential applications of these compounds (Burnett et al., 2015).

Propriétés

IUPAC Name |

6-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-8-3-4-10(6-15-8)14(20)16-7-12-17-13(19-22-12)11-5-9(2)21-18-11/h3-6H,7H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSUZNAIFXZZCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)

![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)

![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)

![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)

![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)